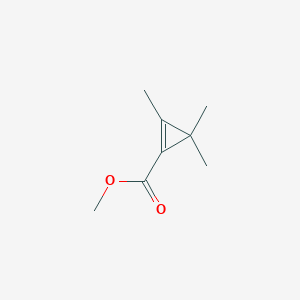
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound that belongs to the class of triazoline derivatives This compound is characterized by the presence of a mercaptoethyl group and a thione functionality, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thione functionality can be reduced to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted triazoline derivatives.
Aplicaciones Científicas De Investigación
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
Mecanismo De Acción
The mechanism of action of 3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The thione functionality can interact with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercapto-1-propanol: Similar in having a mercapto group but differs in the absence of the triazoline ring.
2-Mercaptoethanol: Contains a mercapto group and is used as a reducing agent in biochemical applications.
3-Mercapto-1,2-propanediol: Similar in having a mercapto group but differs in the presence of additional hydroxyl groups.
Uniqueness
3-(1-Mercaptoethyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both a mercaptoethyl group and a triazoline ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
25366-56-7 |
|---|---|
Fórmula molecular |
C4H7N3S2 |
Peso molecular |
161.3 g/mol |
Nombre IUPAC |
5-(1-sulfanylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S2/c1-2(8)3-5-4(9)7-6-3/h2,8H,1H3,(H2,5,6,7,9) |
Clave InChI |
KURVESZWJPJSFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=S)NN1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



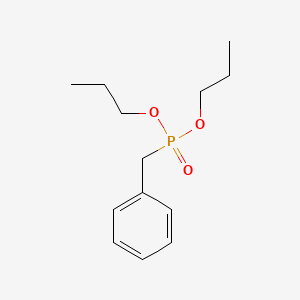



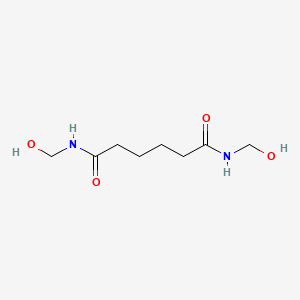

![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
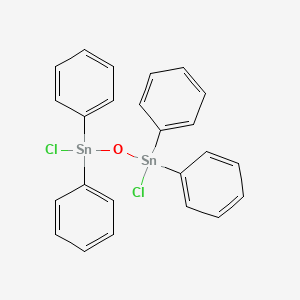
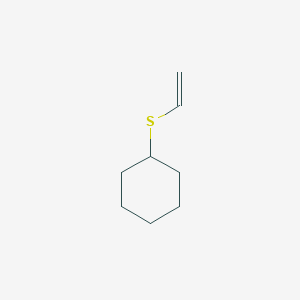
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

